3-(1-Aminoethyl)oxetan-3-ol

Description

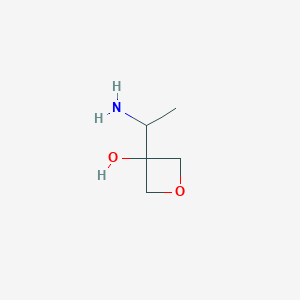

3-(1-Aminoethyl)oxetan-3-ol (CAS: 2172587-97-0) is a bicyclic compound featuring an oxetane ring substituted with a hydroxyl group and an aminoethyl side chain at the 3-position. Its molecular formula is C₅H₁₁NO₂ (molecular weight: 117.15 g/mol), and its structure is defined by the SMILES string CC(C1(COC1)O)N . Predicted collision cross-section (CCS) values for its adducts range from 124.4 to 130.5 Ų, indicating moderate conformational flexibility .

Oxetanes are valued in drug design for their ability to mimic carbonyl groups while improving metabolic stability and solubility .

Properties

IUPAC Name |

3-(1-aminoethyl)oxetan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-4(6)5(7)2-8-3-5/h4,7H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNNVWKYTJJOGEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1(COC1)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2172587-97-0 | |

| Record name | 3-(1-aminoethyl)oxetan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Organometallic Reagent-Based Synthesis

The most widely reported method involves nucleophilic addition of organometallic reagents to 3-oxetanone. This approach is exemplified by the synthesis of substituted oxetan-3-ol derivatives, as demonstrated in pharmaceutical research.

Procedure :

-

Formation of the organometallic reagent : A bromo- or iodo-substituted precursor (e.g., 3,4,5-trimethoxyphenyl bromide) is treated with n-butyllithium (n-BuLi) at −78°C in tetrahydrofuran (THF).

-

Nucleophilic attack : 3-Oxetanone is added to the reaction mixture, enabling nucleophilic addition to the carbonyl carbon.

-

Workup : The reaction is quenched with water, followed by extraction with ethyl acetate and purification via flash chromatography.

Example :

In the synthesis of 3-(3,4,5-trimethoxyphenyl)oxetan-3-ol, 3-oxetanone reacts with a lithiated aryl bromide to yield the tertiary alcohol in moderate to high yields. Adapting this method for 3-(1-aminoethyl)oxetan-3-ol would require using a protected aminoethyl organometallic reagent (e.g., N-Boc-ethylmagnesium bromide).

Key Parameters :

| Parameter | Value/Range | Source |

|---|---|---|

| Temperature | −78°C to room temp | |

| Solvent | THF | |

| Organometallic reagent | n-BuLi or Grignard | |

| Yield | 60–85% |

Oxidation of 3-Hydroxymethyl-oxetanes

Catalytic Oxidation in Alkaline Media

Patent literature describes the oxidation of 3-hydroxymethyl-oxetanes to carboxylic acids using palladium or platinum catalysts under alkaline conditions. While this method targets carboxylates, it provides insights into oxetane functionalization strategies.

Procedure :

-

Substrate preparation : 3-Hydroxymethyl-oxetanes are dissolved in aqueous alkaline solution (pH > 7).

-

Oxidation : Oxygen or oxygen-containing gases are introduced in the presence of a Pd/Pt catalyst.

Adaptation for Aminoethyl Derivatives :

To synthesize this compound, the hydroxymethyl group could be converted to an aminomethyl group via reductive amination. For example:

-

Oxidize 3-hydroxymethyl-oxetane to 3-oxetanecarbaldehyde.

Advantages :

Multi-Step Synthesis via Oxyphosphonium Intermediates

Hydroxyl Replacement Strategy

A less conventional route involves the formation of oxyphosphonium intermediates to replace hydroxyl groups with amine functionalities.

Procedure :

-

Phosphonium salt formation : React 3-oxetan-3-ol with tris(dimethylamino)phosphine (TDP) and carbon tetrachloride.

-

Nucleophilic displacement : Treat the intermediate with a protected amine (e.g., N-Boc-ethylamine) to form the aminomethyl derivative.

-

Deprotection : Remove protecting groups under acidic conditions.

Example :

This method yielded dialkyloxetanes in 70–80% yields when applied to similar substrates.

Challenges :

Comparative Analysis of Methods

| Method | Yield | Scalability | Complexity | Source |

|---|---|---|---|---|

| Nucleophilic addition | 60–85% | High | Moderate | |

| Catalytic oxidation | 50–70% | Industrial | High | |

| Oxyphosphonium route | 70–80% | Lab-scale | High |

Optimal Route :

For laboratory-scale synthesis, the nucleophilic addition method offers the best balance of yield and practicality. Industrial applications may favor catalytic oxidation due to existing infrastructure for oxetane functionalization .

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminoethyl)oxetan-3-ol can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides.

Reduction: The oxetane ring can be reduced under specific conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like halides or alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the oxetane ring can lead to the formation of linear alcohols .

Scientific Research Applications

Medicinal Chemistry

The oxetane ring has garnered significant attention in drug discovery due to its potential as a bioisostere of carbonyl groups. This characteristic allows 3-(1-Aminoethyl)oxetan-3-ol to modify the physicochemical properties of drug candidates, enhancing their efficacy and stability.

Case Studies

- Bioisosteric Replacement : Research has indicated that oxetanes can replace carboxylic acid moieties in drug design. For instance, studies have demonstrated that this compound can serve as a stable alternative to traditional carboxylic acid groups, potentially improving metabolic stability and solubility .

- Enzyme Interactions : The compound has shown promise in binding assays with various enzymes and receptors, which are critical for understanding its biological activity. Its ability to form hydrogen bonds enhances its interaction with biological molecules, making it a valuable tool for studying enzyme mechanisms .

Organic Synthesis

This compound serves as an important building block in organic synthesis. Its unique structure allows for diverse chemical modifications and the formation of complex derivatives.

Synthesis Techniques

- Cyclization Reactions : The synthesis typically involves the cyclization of appropriate precursors, such as amino alcohols or epoxides, under acidic or basic conditions to form the oxetane ring . This method ensures high yields and purity suitable for further applications.

| Synthesis Method | Yield (%) | Description |

|---|---|---|

| Cyclization of amino alcohol | 99% | High yield with minimal degradation |

| Intramolecular cyclization | 81% | Effective for producing oxetane ethers |

Material Science

In industrial applications, this compound can be utilized in the production of polymers and other materials with specialized properties due to its ability to undergo various chemical reactions.

Applications in Polymers

- Polymer Production : The compound's reactivity allows it to be incorporated into polymer matrices, potentially enhancing their mechanical properties and thermal stability .

Research Applications

The compound is also valuable in academic research settings for studying the effects of oxetane-containing molecules on biological systems.

Research Insights

- Model Compounds : As a model compound, this compound helps researchers understand the behavior of similar structures within biological environments . Its unique properties facilitate investigations into molecular interactions at a fundamental level.

Mechanism of Action

The mechanism of action of 3-(1-Aminoethyl)oxetan-3-ol involves its interaction with molecular targets such as enzymes and receptors. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules . The amino group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxetane-Based Analogues

3-Aminooxetane (3-Oxetanamine)

- Molecular Formula: C₃H₇NO (73.1 g/mol) .

- Key Differences: Lacks the hydroxyl and ethylamine substituents of 3-(1-Aminoethyl)oxetan-3-ol. Simpler structure with fewer hydrogen-bonding sites, likely reducing polarity and aqueous solubility.

Oxetan-3-ol

[3-(Aminomethyl)oxetan-3-yl]methanol

- Molecular Formula: C₅H₁₁NO₂ (same as this compound).

- Key Differences: Replaces the aminoethyl group with aminomethyl and hydroxymethyl substituents. Higher hydrogen-bonding capacity but reduced steric bulk .

Halogenated Derivatives

3-(2-Amino-1-fluoroethyl)oxetan-3-ol

Adamantane-Based Analogues

3-(1-Aminoethyl)adamantan-1-ol

- Molecular Formula: C₁₂H₂₁NO (195.3 g/mol) .

- Classified as acutely toxic (H302, H315) .

Physicochemical and Pharmacological Comparison

Table 1: Structural and Property Comparison

Research Implications and Challenges

- Bioisosteric Potential: Oxetane derivatives like this compound may replace carboxylic acids in drug candidates to improve pharmacokinetics .

- Synthetic Accessibility: Organometallic additions to oxetan-3-one offer routes to substituted oxetan-3-ols , but aminoethyl side chains require tailored synthetic strategies.

- Safety Considerations : Adamantane derivatives exhibit higher toxicity compared to simpler oxetanes, underscoring the need for structural optimization .

Biological Activity

3-(1-Aminoethyl)oxetan-3-ol, a compound characterized by its unique oxetane ring structure and aminoethyl side chain, has garnered attention in medicinal chemistry due to its notable biological activities. This article explores the compound's biological activity, mechanisms of action, synthesis methods, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. The presence of both an amino group and a hydroxyl group enhances its reactivity, allowing it to form hydrogen bonds and participate in nucleophilic reactions. The oxetane ring contributes to the compound's stability and unique chemical properties, making it a valuable building block in organic synthesis.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound can undergo ring-opening reactions, producing reactive intermediates that interact with biomolecules. This interaction modulates enzyme activity and protein-ligand binding, leading to various biological effects.

Key Mechanisms:

- Hydrogen Bonding: The amino and hydroxyl groups facilitate the formation of hydrogen bonds with biological molecules.

- Enzyme Interaction: The compound has been shown to interact with specific enzymes, influencing their activity.

- Protein-Ligand Binding: Its structural features enhance binding affinity to target proteins.

Biological Activity

Research indicates that this compound exhibits various biological activities, including potential anti-tumor effects. Preliminary studies suggest that the compound may induce apoptosis in cancer cells by affecting cell cycle progression and mitochondrial function.

Case Study: Antitumor Activity

In a study evaluating the antitumor activity of oxetane derivatives, this compound was compared with established anti-cancer agents. The results showed significant cytotoxic effects against several cancer cell lines.

| Cell Line | Inhibition Rate (%) | IC (μM) |

|---|---|---|

| A549 | 99.5 | 8.0 |

| HepG2 | 97.2 | 6.5 |

| DU145 | 95.0 | 7.0 |

| MCF7 | 98.9 | 7.8 |

This data indicates that this compound exhibits a comparable or superior inhibition rate relative to standard chemotherapeutic agents.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, with a common approach involving the cyclization of an amino alcohol precursor under acidic or basic conditions. This process allows for the formation of the oxetane ring while optimizing yield and purity.

Synthesis Overview:

- Starting Material: Amino alcohol precursor.

- Cyclization Conditions: Acidic or basic environment.

- Product Formation: Resulting in high yields of this compound.

Applications in Research and Industry

The unique properties of this compound make it applicable in various fields:

- Medicinal Chemistry: Explored as a potential therapeutic agent due to its biological activities.

- Organic Synthesis: Used as a building block for creating more complex molecules.

- Chemical Industry: Potential applications in developing specialty chemicals and materials.

Q & A

Q. What synthetic strategies are commonly employed to prepare 3-(1-Aminoethyl)oxetan-3-ol?

- Methodological Answer : Two primary routes are reported:

- Lithium-catalyzed Friedel-Crafts reactions on oxetan-3-ol derivatives, enabling the introduction of aryl or alkyl groups at the 3-position .

- Organometallic additions to oxetan-3-one (e.g., Grignard or organolithium reagents), followed by functionalization of the resulting oxetan-3-ol scaffold. Subsequent reductive amination or alkylation can introduce the 1-aminoethyl group .

Key challenges include controlling stereochemistry and avoiding ring-opening side reactions.

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Refrigerate in sealed, dry containers under inert gas to prevent hydrolysis or oxidation .

- PPE : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Ensure fume hoods or local exhaust ventilation to minimize inhalation risks .

- Spill Management : Neutralize spills with dry sand or inert absorbents; avoid water to prevent solvent dispersion .

Note : Discrepancies exist in hazard classifications (e.g., reports no hazards, while lists acute toxicity). Always consult multiple SDS sources .

Q. How can the structure of this compound be confirmed post-synthesis?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can resolve the oxetane ring protons (δ 4.2–4.8 ppm) and the aminoethyl group (δ 1.2–1.5 ppm for CH, δ 2.6–3.1 ppm for NH) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (CHNO, theoretical 117.08 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. What methodologies enable selective modification of the aminoethyl group for derivatization studies?

- Methodological Answer :

- Reductive Amination : Use sodium borohydride or cyanoborohydride with aldehydes/ketones to introduce secondary or tertiary amines .

- Acylation : React with acyl chlorides (e.g., acetyl chloride) in the presence of pyridine to form amides, improving metabolic stability .

- Protection Strategies : Boc (tert-butoxycarbonyl) or Fmoc groups shield the amine during multi-step syntheses .

Q. How does this compound serve as a bioisostere in medicinal chemistry?

- Methodological Answer : The oxetane ring mimics carboxylic acid groups by introducing polarity and hydrogen-bonding capacity while improving pharmacokinetic properties (e.g., metabolic stability, reduced acidity). For example:

- Carboxylic Acid Replacement : The oxetane’s electronegative oxygen mimics the carboxylate’s electrostatic profile, as demonstrated in protease inhibitor designs .

- Solubility Optimization : The aminoethyl group enhances water solubility compared to non-polar isosteres like cyclopropane .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

- Methodological Answer :

- Sample Preparation : Liquid-liquid extraction (LLE) with ethyl acetate or solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates .

- Chromatography : Use reverse-phase HPLC with a C18 column (e.g., 2.6 µm, 100 Å) and a mobile phase of acetonitrile/water (0.1% formic acid) for separation.

- Detection : Tandem MS (LC-MS/MS) in multiple reaction monitoring (MRM) mode enhances sensitivity for low-concentration detection .

Q. How do steric and electronic effects influence the reactivity of the oxetane ring in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The 3-aminoethyl group increases steric hindrance, limiting nucleophilic attacks at the oxetane’s 3-position. This necessitates catalysts like Pd(OAc) for Suzuki-Miyaura couplings .

- Electronic Effects : Electron-withdrawing groups on the oxetane (e.g., nitro) activate the ring for electrophilic substitution but reduce stability. Computational modeling (DFT) predicts regioselectivity in such reactions .

Data Contradictions and Resolution

- Safety Data : While classifies the compound as non-hazardous, reports acute oral toxicity (H302) and respiratory irritation (H335). Researchers should adhere to the precautionary principle: assume higher hazard levels until verified .

- Synthetic Yields : Friedel-Crafts reactions () may yield 3,3-diaryloxetanes with >80% efficiency, but competing dihydrobenzofuran formation requires optimization of catalyst loading and temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.